Cas no 26621-44-3 (3-nitropyrazole)

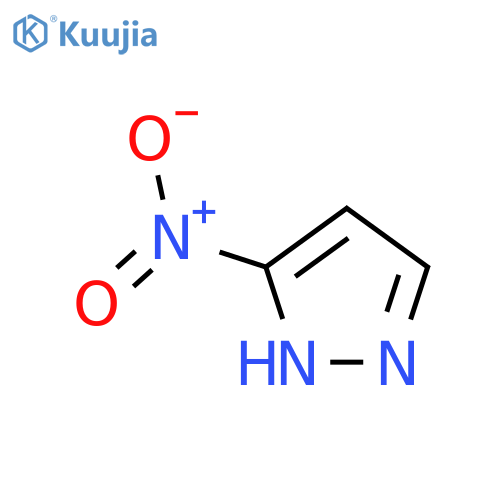

3-nitropyrazole structure

商品名:3-nitropyrazole

3-nitropyrazole 化学的及び物理的性質

名前と識別子

-

- 5-Nitro-1H-pyrazole

- 3-nitro pyrazole

- 3-Nitro-1H-pyrazole

- 3-nitro-1H-pyrazole(SALTDATA: FREE)

- 3-Nitropyrazole

- 1H-Pyrazole, 3-nitro-

- nitropyrazole

- Pyrazole, 3-nitro-

- MZRUFMBFIKGOAL-UHFFFAOYSA-N

- 3-nitro-2H-pyrazole

- Djw 94

- 5-NITRO-1H-PYRAZOL

- 5-nitropyrazole

- 3-nitropyrazol

- aci-nitropyrazole

- 3-Nitro-pyrazole

- 3-nitro-

- PubChem8639

- 3-nitro-(1H)pyrazole

- KSC204C6T

- 3-Nitro-1H-pyrazole, AldrichCPR

- EBD40342

- BCP10030

- HY-W002457

- Djw-94

- SB40533

- SY009101

- AKOS005424497

- CS-W002457

- BB 0218123

- N0937

- Z449369080

- BB 0257637

- SCHEMBL938

- AKOS000307940

- FT-0648298

- A5253

- MFCD00238787

- AM20090327

- SCHEMBL13011421

- W-202132

- PS-4339

- MFCD00159621

- DTXSID20181168

- 26621-44-3

- EN300-43788

- RS-0374

- ALBB-004466

- DB-002066

- STK263688

- 3-nitropyrazole

-

- MDL: MFCD00159621

- インチ: 1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5)

- InChIKey: MZRUFMBFIKGOAL-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C([H])C([H])=NN1[H])=O

計算された属性

- せいみつぶんしりょう: 113.02300

- どういたいしつりょう: 113.023

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 99.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 74.5

- ひょうめんでんか: 0

- 互変異性体の数: 2

- ぶんしりょう: 113.08

じっけんとくせい

- 色と性状: ライトブラウン粉末

- 密度みつど: 1.552

- ゆうかいてん: 174.0 to 178.0 deg-C

- ふってん: 333.9℃ at 760 mmHg

- フラッシュポイント: 155.8℃

- 屈折率: 1.612

- PSA: 74.50000

- LogP: 0.84110

3-nitropyrazole セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険カテゴリコード: R22;R36/37/38

- セキュリティの説明: S22-S26-S36/37/39

-

危険物標識:

- リスク用語:R22; R36/37/38

- 危険レベル:IRRITANT

- セキュリティ用語:S22;S26;S36/37/39

3-nitropyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-43788-25.0g |

5-nitro-1H-pyrazole |

26621-44-3 | 95% | 25g |

$38.0 | 2023-05-03 | |

| Ambeed | A125626-100g |

3-Nitro-1H-pyrazole |

26621-44-3 | 98% | 100g |

$38.0 | 2025-02-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-262691A-5g |

5-Nitro-1H-pyrazole, |

26621-44-3 | 5g |

¥1865.00 | 2023-09-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA7002-50G |

3-nitropyrazole |

26621-44-3 | 97% | 50g |

¥ 165.00 | 2023-03-08 | |

| Enamine | EN300-43788-2.5g |

5-nitro-1H-pyrazole |

26621-44-3 | 95% | 2.5g |

$27.0 | 2023-05-03 | |

| Fluorochem | 026154-10g |

3-Nitro-1H-pyrazole |

26621-44-3 | 98% | 10g |

£12.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96140-5g |

3-Nitro-1H-pyrazole |

26621-44-3 | 98% | 5g |

¥22.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D403307-1kg |

3-Nitro-1H-pyrazole |

26621-44-3 | 97% | 1kg |

$1800 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96140-10g |

3-Nitro-1H-pyrazole |

26621-44-3 | 98% | 10g |

¥27.0 | 2024-07-19 | |

| ChemScence | CS-W002457-100g |

3-Nitro-1H-pyrazole |

26621-44-3 | 99.86% | 100g |

$52.0 | 2022-04-27 |

3-nitropyrazole 関連文献

-

X. X. Zhao,S. H. Li,Y. Wang,Y. C. Li,F. Q. Zhao,S. P. Pang J. Mater. Chem. A 2016 4 5495

-

2. 10 Gas phase organic ion–molecule reaction chemistryWan Yong Feng,Scott Gronert Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2000 96 445

-

Chenyang Ma,Claire Besson Dalton Trans. 2021 50 18077

-

Dheeraj Kumar,Lauren A. Mitchell,Damon A. Parrish,Jean'ne M. Shreeve J. Mater. Chem. A 2016 4 9931

-

Rossana Galassi,Alfredo Burini,Simone Ricci,Maura Pellei,Maria Pia Rigobello,Anna Citta,Alessandro Dolmella,Valentina Gandin,Cristina Marzano Dalton Trans. 2012 41 5307

26621-44-3 (3-nitropyrazole) 関連製品

- 38858-89-8(3,5-dinitro-1h-pyrazole)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:26621-44-3)3-Nitro-1H-pyrazole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:26621-44-3)3-nitropyrazole

清らかである:99%/99%

はかる:500g/1kg

価格 ($):170.0/290.0